molecular formula C20H14F3NO4 B2720920 10-[2-(trifluoromethyl)phenyl]-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one CAS No. 882747-25-3

10-[2-(trifluoromethyl)phenyl]-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one

Cat. No.: B2720920
CAS No.: 882747-25-3
M. Wt: 389.33
InChI Key: REOPFPPLHLSVGC-UHFFFAOYSA-N
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Description

10-[2-(trifluoromethyl)phenyl]-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one is a complex organic molecule characterized by a unique structure that includes trifluoromethyl groups and a fused ring system. This compound falls within the family of quinoline derivatives, which have garnered significant attention due to their diverse biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of Starting Materials

    • Synthesize the initial fragments, such as 2-(trifluoromethyl)phenyl and various intermediates necessary for constructing the dioxino and quinolinone components.

    • Ensure the purity and stability of these intermediates through crystallization or distillation.

  • Condensation Reactions

    • Utilize condensation reactions to form the dioxino and quinolinone structures.

    • Employ catalysts like Lewis acids (e.g., AlCl₃) to promote these reactions under controlled temperature and pH conditions.

  • Cyclization

    • Achieve cyclization through intramolecular reactions, facilitated by appropriate solvents and heat, to form the final fused ring structure.

Industrial Production Methods

  • Batch Processing

    • Execute synthesis in large reaction vessels, allowing precise control over reaction parameters.

    • Employ industrial-scale purification techniques like chromatography and recrystallization.

  • Flow Chemistry

    • Use continuous flow reactors to scale up the synthesis, enhancing efficiency and yield.

    • Incorporate real-time monitoring systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the quinoline ring, to form various quinolone derivatives.

    • Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction

    • The compound can be reduced to form different hydrogenated derivatives.

    • Reducing agents like lithium aluminum hydride (LiAlH₄) are typically used.

  • Substitution

    • The trifluoromethyl group can participate in nucleophilic substitution reactions.

    • Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions can facilitate these substitutions.

Major Products

  • Oxidation: : Formation of quinolone oxides.

  • Reduction: : Formation of hydrogenated quinoline derivatives.

  • Substitution: : Introduction of various functional groups at the trifluoromethyl position.

Scientific Research Applications

Chemistry

  • Synthetic Chemistry

    • Use as a building block for the synthesis of more complex molecules.

    • Study of reaction mechanisms and kinetics involving its unique structure.

Biology

  • Enzyme Inhibition

    • Potential use as an inhibitor for specific enzymes involved in metabolic pathways.

    • Investigation of binding interactions with biological macromolecules.

Medicine

  • Pharmacological Research

    • Exploration of its potential as an anti-cancer or anti-inflammatory agent.

    • Use in the development of novel therapeutic agents targeting specific diseases.

Industry

  • Material Science

    • Application in the synthesis of advanced materials with unique electronic or optical properties.

    • Use in the development of sensors and diagnostic tools.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the context:

  • Enzymatic Inhibition: : Binds to active sites of enzymes, blocking substrate access and inhibiting enzyme function.

  • Receptor Interaction: : Interacts with specific receptors, modulating signal transduction pathways.

  • Cellular Uptake: : Penetrates cellular membranes, affecting intracellular processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Quinoline Derivatives

    • 2-Phenylquinoline

    • 4-Hydroxyquinoline

    • 6-Methylquinoline

Uniqueness

  • The presence of the trifluoromethyl group imparts unique electronic properties, enhancing its reactivity and interaction with biological targets.

  • The fused ring system adds structural complexity, offering diverse chemical and biological activities.

Properties

IUPAC Name

17-[2-(trifluoromethyl)phenyl]-4,7,14-trioxa-11-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9,12(16)-tetraen-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3NO4/c21-20(22,23)12-4-2-1-3-10(12)17-11-7-15-16(27-6-5-26-15)8-13(11)24-14-9-28-19(25)18(14)17/h1-4,7-8,17,24H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOPFPPLHLSVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(C4=C(COC4=O)NC3=C2)C5=CC=CC=C5C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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